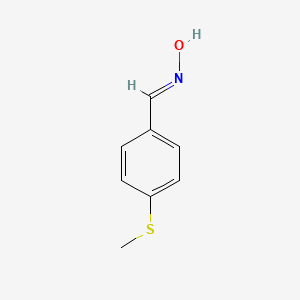

4-Methylsulfanyl-benzaldehyde oxime

Description

Contextualization within Benzaldehyde (B42025) Oxime Chemistry

Benzaldehyde oximes are a well-established class of organic compounds, synthesized from the condensation reaction of benzaldehyde and hydroxylamine (B1172632). wikipedia.org They exist as E and Z isomers and are known to participate in a variety of chemical transformations. wikipedia.org A key reaction of benzaldehyde oximes is the Beckmann rearrangement, which converts the oxime into a benzamide. wikipedia.org They can also be dehydrated to form benzonitriles or hydrolyzed back to benzaldehyde. wikipedia.org

The introduction of a methylsulfanyl group at the para position of the benzene (B151609) ring, as seen in 4-Methylsulfanyl-benzaldehyde oxime, significantly influences the electronic properties and reactivity of the parent benzaldehyde oxime structure. This substituent can modulate the reaction pathways and rates of the oxime functional group.

Relevance of Organosulfur Moieties in Synthetic Methodologies

Organosulfur compounds are a cornerstone of modern organic synthesis, valued for their diverse reactivity and utility as intermediates. nih.govbritannica.com The sulfur atom, being in the third period of the periodic table, possesses accessible d-orbitals, which allows for a wider range of oxidation states and bonding patterns compared to its second-period counterpart, oxygen. britannica.com This unique characteristic imparts distinct chemical properties to organosulfur compounds. fiveable.me

The methylsulfanyl group (-SCH₃) in this compound is an electron-donating group that can influence the reactivity of the aromatic ring and the oxime functional group. This moiety can also be chemically modified, for instance, through oxidation to the corresponding sulfoxide (B87167) or sulfone, further expanding the synthetic possibilities. The presence of the sulfur atom provides a handle for various synthetic transformations, including desulfurization reactions and the formation of new carbon-carbon bonds. britannica.com

Overview of Research Trajectories for Aldoxime Derivatives

Research into aldoxime derivatives, including those based on benzaldehyde, is an active and evolving field. Scientists are continuously exploring new synthetic methods and applications for these versatile compounds. rsc.org A significant area of investigation involves the use of oximes as precursors for the synthesis of a wide range of heterocyclic compounds and other functionalized molecules. mdpi.com

Furthermore, the unique electronic and structural features of oximes make them valuable ligands in coordination chemistry and organometallic catalysis. rsc.org The ability of the oxime group to coordinate with metal ions is being exploited in the development of new catalysts and materials. rsc.org Studies have also investigated the photochemical reactions of benzaldehyde oximes, revealing complex mechanistic pathways that can lead to the formation of either aldehydes or nitriles depending on the reaction conditions and the substituents on the benzene ring. acs.org The derivatization of the oxime hydroxyl group to form oxime ethers is another prominent research direction, leading to compounds with diverse biological activities. mdpi.com

Detailed Research Findings

The synthesis of this compound typically involves the reaction of 4-Methylsulfanyl-benzaldehyde with hydroxylamine hydrochloride in the presence of a base. The starting material, 4-Methylsulfanyl-benzaldehyde, can be prepared through various methods, including the formylation of thioanisole (B89551). google.com

The resulting this compound can then be used as a precursor in further synthetic steps. For example, it serves as a key intermediate in the synthesis of certain pyrrole (B145914) derivatives. Additionally, the oxime functionality can undergo various transformations. For instance, the oxime group can be reduced to an amine or the methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

Table 1: Physicochemical Properties of Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 4-Methylbenzaldehyde (B123495) oxime | C₈H₉NO | 135.16 | 3235-02-7 |

| Benzaldehyde oxime | C₇H₇NO | 121.14 | 932-90-1 |

| 4-Nitrobenzaldehyde oxime | C₇H₆N₂O₃ | 166.14 | 623-34-7 |

Table 2: Spectroscopic Data for Benzaldehyde Oxime Derivatives

| Compound | Spectroscopic Data Highlights |

| Benzaldehyde oxime | ¹H NMR: Aromatic protons, aldehyde proton, oxime proton. IR: C=N stretch, O-H stretch. wikipedia.org |

| 4-Methylbenzaldehyde oxime | ¹H NMR: Signals for methyl protons in addition to aromatic and oxime protons. IR: Similar to benzaldehyde oxime with additional C-H stretching for the methyl group. nih.govchemeo.com |

| 4-Nitrobenzaldehyde oxime | ¹H NMR: Aromatic protons shifted due to the electron-withdrawing nitro group. IR: Characteristic N-O stretching bands for the nitro group. nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

(NE)-N-[(4-methylsulfanylphenyl)methylidene]hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NOS/c1-11-8-4-2-7(3-5-8)6-9-10/h2-6,10H,1H3/b9-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVMICSMBUZCYHJ-RMKNXTFCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C=NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSC1=CC=C(C=C1)/C=N/O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Methylsulfanyl Benzaldehyde Oxime

Direct Condensation Approaches from Aldehyde Precursors

The most common and straightforward method for preparing 4-methylsulfanyl-benzaldehyde oxime is the direct condensation reaction between 4-(methylthio)benzaldehyde (B43086) and hydroxylamine (B1172632) or its salt, typically hydroxylamine hydrochloride. growingscience.comias.ac.in This reaction follows the general mechanism of oxime formation, where the nucleophilic nitrogen of hydroxylamine attacks the electrophilic carbonyl carbon of the aldehyde, followed by dehydration to yield the C=N double bond characteristic of an oxime.

This synthetic approach is favored due to the ready availability of the starting materials and the generally high yields achievable under optimized conditions. growingscience.com The reaction is versatile and has been successfully applied to a wide range of substituted benzaldehydes. d-nb.info

Optimization of Reaction Conditions and Reagents

The efficiency of the condensation reaction to form this compound is significantly influenced by the choice of reagents and reaction conditions. Key parameters that are often optimized include the molar ratio of reactants, the presence and type of base, and the reaction temperature.

In a typical procedure, equimolar amounts of 4-(methylthio)benzaldehyde and hydroxylamine hydrochloride are used. growingscience.com However, to drive the reaction to completion, a slight excess of hydroxylamine hydrochloride may be employed. The presence of a base is crucial to neutralize the hydrochloric acid liberated from hydroxylamine hydrochloride, which in turn frees the hydroxylamine to act as a nucleophile. Common bases used for this purpose include sodium carbonate and sodium acetate. d-nb.info Research on the oximation of other aldehydes has shown that the molar ratio of the aldehyde, hydroxylamine hydrochloride, and a base like sodium carbonate can be optimized to achieve high yields in short reaction times. For instance, a molar ratio of 1:1:1.5 (aldehyde:hydroxylamine hydrochloride:sodium carbonate) has been found to be effective. asianpubs.org

Temperature also plays a critical role. While some oximation reactions can proceed at room temperature, applying heat, often to reflux, can significantly increase the reaction rate and yield. researchgate.net For example, studies on similar reactions have demonstrated a substantial increase in yield when the temperature is raised from room temperature to reflux conditions. researchgate.net Microwave-assisted synthesis has also emerged as a rapid and efficient method for preparing benzaldehyde (B42025) oximes, drastically reducing reaction times from hours to minutes. d-nb.info

Table 1: Optimization of Reagents for Oximation Reactions

| Aldehyde Substrate | Hydroxylamine Source | Base | Molar Ratio (Aldehyde:Hydroxylamine:Base) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 3-Chlorobenzaldehyde | NH2OH·HCl | Na2CO3 | 1:1:1.5 | 95 | asianpubs.org |

| 3-Chlorobenzaldehyde | NH2OH·HCl | Na2CO3 | 1:4:1.5 | 96 | asianpubs.org |

| Substituted Benzaldehydes | NH2OH·HCl | Anhydrous Sodium Carbonate | 1:1.23:1.24 | ~90 (conversion) | d-nb.info |

This table presents data from studies on similar benzaldehydes to illustrate the principles of reaction optimization.

Influence of Solvent Systems on Reaction Efficiency

The choice of solvent can have a profound impact on the rate and outcome of the synthesis of this compound. The solvent's polarity and its ability to dissolve the reactants and intermediates are key factors.

Commonly used solvents for oximation reactions include alcohols like methanol (B129727) and ethanol (B145695), as well as aprotic polar solvents such as dimethylformamide (DMF). growingscience.comresearchgate.net Methanol and ethanol are often preferred due to their ability to dissolve both the aldehyde and hydroxylamine hydrochloride, and they are also relatively easy to remove after the reaction is complete. growingscience.com In a comparative study on the synthesis of Schiff bases from 4-(methylthio)benzaldehyde, methanol was successfully used as the solvent. growingscience.com

The effect of different solvents on the yield of related reactions has been systematically studied. For one multi-component reaction, ethanol at reflux temperature gave a significantly higher yield (82%) compared to other solvents like water (10%), acetonitrile (B52724) (13%), DMF (30%), THF (15%), and methanol (25%) under the same conditions. researchgate.net This highlights the importance of selecting an appropriate solvent system to maximize the efficiency of the synthesis.

More recently, green chemistry approaches have explored the use of water, particularly mineral water, as a reaction medium for the synthesis of aryl oximes. ias.ac.in These methods are environmentally benign and can offer excellent yields, sometimes eliminating the need for a catalyst. ias.ac.in Solvent-free "grindstone" chemistry, where the solid reactants are ground together, has also proven to be a rapid and high-yielding method for the synthesis of various oximes. d-nb.info

Table 2: Effect of Solvent on the Yield of a Related Condensation Reaction

| Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|

| Water | Reflux | 10 | researchgate.net |

| Acetonitrile | Reflux | 13 | researchgate.net |

| Tetrahydrofuran (THF) | Reflux | 15 | researchgate.net |

| Methanol | Reflux | 25 | researchgate.net |

| N,N-Dimethylformamide (DMF) | Reflux | 30 | researchgate.net |

| Ethanol | Reflux | 82 | researchgate.net |

| Mineral Water/Methanol (1:1) | Room Temperature | 99 | ias.ac.in |

This table illustrates the impact of different solvents on a similar reaction to form a substituted imidazole, demonstrating the importance of solvent selection.

Alternative Synthetic Routes and Precursor Transformations

While direct condensation is the primary route to this compound, alternative strategies could involve the synthesis and subsequent transformation of related precursors. One such approach could be the modification of a pre-existing oxime. However, a more practical alternative focuses on different methods to synthesize the key precursor, 4-(methylthio)benzaldehyde.

Innovative methods for the preparation of 4-(methylthio)benzaldehyde have been developed. One such method involves the carbonylation of thioanisole (B89551) in the presence of a specialized SZTA catalyst (a mixed oxide catalyst of titanium, zirconium, vanadium, and sulfate) and carbon monoxide under pressure. google.com This process can achieve high yields of the desired aldehyde. google.com

Control over Stereoisomerism (E/Z) in Synthesis

The C=N double bond in oximes can exist as two geometric isomers, (E) and (Z). The orientation of the hydroxyl group relative to the substituent on the carbon atom determines the stereochemistry. For this compound, this would be the 4-methylsulfanylphenyl group.

The control of E/Z isomerism during the synthesis of oximes is influenced by factors such as the reaction solvent, temperature, and pH. While specific studies on the stereocontrol for this compound are not extensively detailed in the available literature, general principles observed in the synthesis of other benzaldehyde oximes can be applied. For instance, the synthesis of benzaldehyde oxime in methanol at room temperature has been reported to yield a mixture of the (E) and (Z) isomers. d-nb.info

The separation of these isomers can often be achieved by chromatographic techniques. The characterization and differentiation of the (E) and (Z) isomers are typically performed using spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) spectroscopy, where the chemical shifts of the protons in the vicinity of the C=N bond will differ between the two isomers.

Reactivity and Transformation Pathways of 4 Methylsulfanyl Benzaldehyde Oxime

Fundamental Reaction Types of Oximes

Oximes, characterized by the C=N-OH functional group, are versatile intermediates in organic synthesis. They undergo a variety of transformations, including cleavage of the N-O bond, reduction, oxidation, and hydrolysis, to yield a diverse range of products.

The nitrogen-oxygen (N-O) bond in oximes is relatively weak, with an average bond energy of approximately 57 kcal/mol, making it susceptible to cleavage under various conditions. mdpi.com This cleavage can be induced by transition-metal catalysts, photocatalysts, or radical initiators, leading to the formation of new carbon-nitrogen, carbon-oxygen, or carbon-carbon bonds. mdpi.com These reactions are valuable for synthesizing nitrogen-containing heterocycles, alkyl nitriles, and amines. mdpi.com

Recent advancements have highlighted the use of transition-metal-catalyzed and radical-mediated cyclization reactions involving N-O bond cleavage of oximes and their derivatives, such as oxime esters, to construct five- and six-membered N-heterocycles. mdpi.comnih.gov For instance, copper-catalyzed cyclization of indoles with oxime acetates and nickel-promoted carboannulation of enynes with cyclobutanone (B123998) oxime esters demonstrate the synthetic utility of N-O bond cleavage. mdpi.com

The oxime group can be reduced to form primary amines. A variety of reducing agents can accomplish this transformation, with common examples including lithium aluminum hydride and sodium borohydride (B1222165). For instance, the reduction of 4-Methylsulfanyl-benzaldehyde oxime yields 4-Methylsulfanyl-benzylamine.

Efficient and selective reduction of oximes to amines has been achieved using sodium borohydride in the presence of copper nanoparticles and charcoal. researchgate.net This method has been shown to be effective for both aldoximes and ketoximes, proceeding in high yields under reflux conditions in ethanol (B145695). researchgate.net Notably, this system demonstrates chemoselectivity, as it can reduce α,β-unsaturated oximes to the corresponding allylic amines without affecting the carbon-carbon double bond. researchgate.net

Table 1: Reduction of Aldoximes to Amines with NaBH₄/Nano Cu/Charcoal

| Entry | Substrate | Product | Time (min) | Yield (%) |

| 1 | Benzaldehyde (B42025) oxime | Benzylamine | 30 | 95 |

| 2 | 4-Nitrobenzaldehyde oxime | 4-Aminobenzylamine | 40 | 92 |

| 3 | 4-Chlorobenzaldehyde oxime | 4-Chlorobenzylamine | 35 | 94 |

| 4 | 4-Methylbenzaldehyde (B123495) oxime | 4-Methylbenzylamine | 30 | 96 |

| 5 | 4-Methoxybenzaldehyde oxime | 4-Methoxybenzylamine | 45 | 90 |

| 6 | 2-Chlorobenzaldehyde oxime | 2-Chlorobenzylamine | 40 | 93 |

| 7 | Cinnamaldehyde oxime | Cinnamylamine | 50 | 88 |

Source: Karimkoshteh, M., et al., 2015. researchgate.net

Oxidative deoximation is a key reaction for regenerating carbonyl compounds from oximes, which often serve as protecting groups for aldehydes and ketones. niscpr.res.in A variety of oxidizing agents have been employed for this purpose, including those based on chromium and manganese. niscpr.res.in For example, poly[N-(4-pyridiniumdichromate)-p-styrenesulphonamide] has proven to be an efficient oxidant for converting oximes to their corresponding carbonyl compounds. niscpr.res.in

Electrochemical methods offer a green and efficient alternative for deoximation. organic-chemistry.org An electrochemical protocol using carbon electrodes in 1,2-dichloroethane (B1671644) with a small amount of water has been developed for the conversion of both aldoximes and ketoximes to their parent carbonyl compounds with excellent functional group compatibility. organic-chemistry.org Mechanistic studies suggest that water acts as the oxygen source for the newly formed carbonyl group. organic-chemistry.org

Furthermore, N-halosuccinimides, such as N-iodosuccinimide, under microwave irradiation, provide a rapid and selective method for the cleavage of oximes. asianpubs.org This method is chemoselective, allowing for the deoximation of oximes in the presence of other functional groups like alcohols and alkenes. asianpubs.org

The hydrolysis of oximes regenerates the corresponding aldehyde or ketone and hydroxylamine (B1172632). wikipedia.org This reaction is typically acid-catalyzed. nih.gov The stability of oximes towards hydrolysis is significantly greater than that of isostructural hydrazones. nih.gov This increased stability is attributed to the higher electronegativity of the oxygen atom in the oxime compared to the nitrogen atom in a hydrazone, which makes protonation of the oxime less favorable. nih.gov

While direct hydrolysis often requires strong acidic conditions, which can lead to side reactions like the Beckmann rearrangement, milder methods have been developed. nih.gov For instance, a procedure using a combination of tin(II) chloride and titanium(III) chloride in an aqueous solvent has been reported for the deoximation of both ketoximes and aldoximes, producing the corresponding carbonyl compounds in good to excellent yields. nih.gov

A combination of ammoximation and subsequent oxime hydrolysis represents an industrial route for the production of hydroxylamine salts. nih.gov However, the hydrolysis step often suffers from low conversion rates due to the equilibrium favoring the oxime. nih.gov To address this, a coupling process of electrodialysis with the oxime hydrolysis reaction has been developed to improve the yield of hydroxylamine sulfate. nih.gov

Intramolecular Rearrangement Mechanisms

The Beckmann rearrangement is a classic organic reaction that transforms oximes into amides or nitriles under acidic conditions. byjus.com Specifically, oximes derived from aldehydes, such as this compound, rearrange to form nitriles. byjus.commasterorganicchemistry.com

The reaction is initiated by the protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). masterorganicchemistry.comyoutube.com This is followed by a migration of the group anti-periplanar to the leaving group to the nitrogen atom, with the simultaneous departure of the leaving group. masterorganicchemistry.com In the case of aldoximes, a hydride shift occurs, leading to the formation of a nitrilium ion intermediate. masterorganicchemistry.comyoutube.com Subsequent deprotonation of the nitrogen atom yields the corresponding nitrile. masterorganicchemistry.comyoutube.com

Various reagents can facilitate the Beckmann rearrangement under milder conditions than traditional strong acids. For example, 2,4,6-trichloro niscpr.res.inbyjus.comtriazine (TCT) in N,N-dimethylformamide (DMF) at room temperature effectively converts aldoximes to nitriles in high yields. organic-chemistry.org This method is particularly suitable for substrates that are sensitive to high temperatures and strongly acidic environments. organic-chemistry.org

Mechanistic Investigations of Migratory Aptitudes

The migratory aptitude of groups in chemical rearrangements, such as the Beckmann rearrangement, refers to the relative ability of a group to migrate from one atom to another. In the classic Beckmann rearrangement of ketoximes to N-substituted amides, this process is known to be highly stereospecific. The group that is positioned anti (trans) to the hydroxyl group on the oxime nitrogen is the one that migrates, irrespective of the conventional migratory aptitude hierarchy (where groups like phenyl are typically better migrating groups than alkyls). cas.cznih.gov

For an aldoxime like this compound, which exists as syn and anti isomers, the rearrangement would typically lead to a primary amide or, under dehydration conditions, a nitrile. In the case of aldoximes derived from benzaldehyde, the key rearrangement involves the migration of the aryl group or the hydrogen atom. The stereochemistry of the starting oxime dictates the outcome. wikipedia.org

Given this compound, two isomers are possible:

E-isomer: The hydroxyl group is anti to the aryl group.

Z-isomer: The hydroxyl group is anti to the hydrogen atom.

The Beckmann rearrangement of the E-isomer would involve the migration of the 4-methylsulfanylphenyl group to the nitrogen atom. Conversely, the rearrangement of the Z-isomer would involve the migration of the hydrogen atom. The electronic nature of the para-substituent (in this case, the electron-donating methylsulfanyl group, -SCH₃) influences the stability of the intermediates and transition states but does not override the stereospecific requirement of the anti-migrating group. cas.cz Studies on other para-substituted benzaldoximes show that the electronic properties of the substituent primarily affect the reaction rates rather than the fundamental mechanism. cas.cz

Metal-Mediated and Metal-Catalyzed Transformations

The oxime functional group is a versatile handle in modern organic synthesis, participating in a wide array of transformations catalyzed by transition metals. acs.orgnsf.gov These reactions often proceed through the formation of iminyl radicals or via oxidative insertion of the metal into the N-O bond, opening up pathways for C-H functionalization, cross-coupling, and cyclization reactions. nsf.govrsc.org

Palladium is a highly versatile catalyst for reactions involving oximes. acs.org The reactivity typically involves the oxime acting as a directing group for C-H activation or participating in coupling cycles.

Palladium-catalyzed C-H functionalization often utilizes a directing group to achieve site-selectivity. The nitrogen atom of the oxime group in this compound can coordinate to a palladium center, directing the activation of an ortho C-H bond on the benzene (B151609) ring. This forms a cyclometalated intermediate, which is key to subsequent functionalization. acs.org While no specific studies on this compound are available, this strategy has been widely applied to other aromatic oximes for the synthesis of complex nitrogen-containing heterocycles. The electronic properties of the para-methylsulfanyl group would likely influence the electron density of the aromatic ring and the stability of the palladacycle intermediate, thereby affecting reaction efficiency.

In palladium-catalyzed cross-coupling reactions, the oxime moiety can be transformed or used to generate reactive species. For instance, the N-O bond of an oxime can undergo oxidative addition to a low-valent palladium(0) complex. rsc.org This can initiate catalytic cycles for various coupling processes. Alternatively, the Beckmann rearrangement can be catalyzed by palladium complexes, converting the oxime into an amide. While specific cross-coupling methodologies involving this compound as a substrate have not been documented in the searched literature, its structural features make it a plausible candidate for such transformations, analogous to other substituted benzaldoximes.

Copper catalysts are often used for transformations involving oximes due to their cost-effectiveness and unique reactivity. rsc.orgsciencemadness.org Copper(I) salts can react with oximes or their derivatives (like O-acetyl oximes) through a single-electron transfer (SET) mechanism to generate iminyl radical intermediates. rsc.org These radicals can then participate in cyclization or intermolecular coupling reactions.

Another pathway involves the oxidative insertion of a Cu(I) species into the N-O bond to form a Cu(III) intermediate, which can then undergo further reactions. rsc.org For aryl oximes, copper catalysis has been shown to facilitate the rearrangement to primary amides. sciencemadness.org In the case of this compound, the presence of electron-donating or withdrawing groups on the aryl ring is known to affect conversion rates in such rearrangements, though the fundamental mechanistic pathways are expected to remain consistent. sciencemadness.org

Iron is an earth-abundant and environmentally benign metal that is increasingly used in catalysis. Iron-catalyzed reactions of oximes often proceed via radical pathways. For example, iron catalysts can facilitate the intramolecular C-N bond formation in biaryl ketone oximes to produce phenanthridines. rsc.org While this specific transformation requires a ketoxime, it highlights the capability of iron to mediate reactions involving the oxime functional group. For an aldoxime like this compound, iron catalysis could potentially be employed for reductive or oxidative transformations, though specific protocols for this substrate are not described in the existing literature.

Rhodium and Silver Catalysis in Oxime Chemistry

Transition metal catalysis, particularly with rhodium and silver, offers powerful methods for the transformation of oximes. These metals can activate the C=N-OH functionality in unique ways, leading to a variety of valuable chemical structures.

Rhodium Catalysis: Rhodium(III) catalysts have been effectively used in reactions involving the C-H and C-C bond activation of aryl oximes. rsc.org For instance, rhodium(III)-catalyzed reactions of aromatic oximes with alkenes can yield substituted dihydroisoquinolines. thieme-connect.com The reaction of acetophenone (B1666503) oxime with styrene, catalyzed by [Cp*RhCl₂]₂, produces the corresponding dihydroisoquinoline in good yield. thieme-connect.com It is proposed that deprotonation of the oxime's hydroxyl group is crucial for its coordination to the rhodium center. thieme-connect.com While direct examples with this compound are not prevalent in the literature, the established reactivity of other aromatic oximes suggests its potential to undergo similar C-H activation and annulation cycles. The electron-donating methylsulfanyl group would likely influence the reactivity of the aromatic ring in such transformations. Furthermore, rhodium-catalyzed oxidative carbonylation of aromatic amides proceeds via a rhodacycle intermediate, highlighting the capability of rhodium to mediate C-H activation and C-C bond formation, a principle applicable to oxime substrates as well. nih.gov

Silver Catalysis: Silver compounds are also pivotal in oxime chemistry, often promoting different reaction pathways compared to rhodium. Silver(I) salts can act as electrophilic activators for triple bonds in the presence of an oxime, leading to the formation of oxime ethers. acs.org Silver is also known to promote cascade radical cyclization reactions of γ,δ-unsaturated oxime esters. nsf.gov In the context of radical generation, silver oxide (Ag₂O) has been used to oxidize oximes, leading to the formation of iminoxyl radicals, which can then undergo various decomposition or dimerization pathways. nih.govresearchgate.net For example, the oxidation of benzaldoxime (B1666162) with Ag₂O can lead to the formation of an N-N bonded dimer. nih.govresearchgate.net Additionally, silver catalysts have been employed in the nitrosation and nitration of aromatic amides, demonstrating their ability to facilitate reactions involving nitrogen-based electrophiles. rsc.org

Chelation and Ligand Formation in Transition Metal Systems

The oxime group (C=N-OH) is an excellent ligand for transition metals, capable of coordinating through both the nitrogen and oxygen atoms. This ambidentate nature allows this compound and related compounds to form a variety of stable metal complexes.

Oximes can act as bidentate ligands, forming chelate rings with metal ions, which enhances the stability of the resulting complexes. A range of transition metal complexes with Schiff base ligands derived from benzil (B1666583) and its derivatives have been synthesized, showcasing the strong coordinating ability of imine-containing ligands. ajgreenchem.com Similarly, nickel(II) complexes of aromatic amine oximes have been prepared and studied. acs.org The formation of complexes with metals such as Cu(II), Ni(II), Co(II), Zn(II), Cd(II), and Hg(II) with novel oxime-containing Schiff bases has been reported, with characterization confirming the coordination of the metal to the ligand. researchgate.net

The mode of coordination can be influenced by the oxidation state of the metal. In a study on phenylacetaldoxime dehydratase, which contains a heme center, the substrate was found to bind to the ferric (Fe³⁺) heme iron through the oxygen atom. In contrast, in the active ferrous (Fe²⁺) state, the substrate coordinates through the nitrogen atom. nih.gov This change in coordination is critical for the enzyme's catalytic activity, demonstrating how the metal's electronic state can dictate the binding mode and subsequent reactivity of the oxime. nih.gov The formation of hydrogen bonds between coordinated oxime and oximato ligands can also lead to the self-assembly of supramolecular structures. at.ua

Radical and Photoinduced Processes

The N-O bond in oximes is relatively weak, making it susceptible to cleavage under photochemical or radical-inducing conditions. This property is the basis for a rich area of reactivity involving iminyl and iminoxyl radicals.

Generation and Reactivity of Iminyl Radicals

Iminyl radicals (R₂C=N•) are key intermediates in many transformations of oximes and their derivatives. They can be generated through the single-electron transfer (SET) reduction or oxidation of oxime derivatives. nsf.gov Visible-light photoredox catalysis has emerged as a powerful tool for generating iminyl radicals from precursors like O-acyl oximes under mild conditions. mdpi.com

Once generated, iminyl radicals exhibit diverse reactivity. Common reaction pathways include:

Intramolecular Hydrogen Atom Transfer (HAT): 1,5-HAT is a common reaction, often followed by cyclization. nsf.gov

Cyclization: Iminyl radicals can undergo 5-exo-trig/dig cyclization onto tethered alkenes or alkynes. nsf.gov

Ring Opening: Ring-opening of cyclic iminyl radicals can generate carbon-centered radicals. nsf.gov

β-Scission: Aldiminyl radicals can undergo β-scission to form nitriles. acs.org

For example, studies on benzaldehyde oxime ethers show that their sensitized reactions can form radical cations, which then lead to the formation of a benziminyl radical and subsequently benzaldehyde. acs.org The formation of nitriles from aldoximes is proposed to proceed through an intermediate iminoyl radical. acs.orgacs.org

Photoinduced Electron Transfer Reactions

Photoinduced electron transfer (PET) is a common mechanism for initiating reactions of benzaldehyde oximes. In the presence of a photosensitizer, such as chloranil (B122849), an electron can be transferred from the oxime to the excited sensitizer (B1316253), generating an oxime radical cation. acs.orgnih.govacs.orgresearchgate.net The feasibility of this process depends on the oxidation potential of the oxime; typically, an oxidation potential below 2.0 V is required for an efficient electron transfer mechanism. acs.orgnih.govacs.orgresearchgate.net The electron-donating methylsulfanyl group in this compound would lower its oxidation potential, making it a good candidate for PET reactions.

For benzaldehyde oximes with low oxidation potentials, the reaction pathway often involves an electron transfer-proton transfer (ET-PT) sequence, leading to the formation of an iminoxyl radical and ultimately the corresponding aldehyde. acs.orgnih.govacs.org If the oxidation potential is higher (> 2.0 V), a hydrogen atom transfer (HAT) mechanism may become competitive. acs.orgnih.govacs.org Product studies show that the photosensitized reactions of benzaldehyde oximes can yield both the corresponding aldehyde and nitrile. acs.orgnih.govacs.orgresearchgate.net The formation of the nitrile is favored for oximes with electron-withdrawing substituents. acs.orgnih.gov

Photochemical Functionalization Methodologies

The generation of radical intermediates from oximes under photochemical conditions opens up numerous avenues for molecular functionalization. The unique reactivity of the oxime N-O bond has been harnessed in various synthetic methodologies.

One notable application is the aza Paternò-Büchi reaction, a [2+2]-cycloaddition between an imine (or related compound) and an alkene to form an azetidine. nsf.gov Visible-light-mediated energy transfer (EnT) catalysis has been employed for this transformation. nsf.gov Other photoreactions of oximes and their derivatives include conversion to nitriles, generation of iminoxyl radicals via O-H cleavage, and N-O bond cleavage to produce iminyl radicals that can participate in cyclizations. researchgate.net

Furthermore, chemodivergent N- or O-cyclizations of alkenyl oximes can be achieved through photocatalysis, leading to either nitrones or cyclic oxime ethers. nih.gov The ability to generate radicals from oximes also allows for decarboxylative variants, where alkyl and aryl radicals are produced and can add to aromatic substrates. researchgate.net These methodologies highlight the versatility of oximes as precursors for a wide range of functionalized molecules under photochemical activation.

Electrochemical Reactions

The electrochemical behavior of oximes provides another avenue for their transformation. Both oxidation and reduction at an electrode surface can initiate distinct chemical reactions.

The electrochemical oxidation of benzaldehyde oximes can be non-selective, leading to a mixture of products including the corresponding aldehyde, benzoic acid, and 1,2,4-oxadiazoles. researchgate.net However, under specific conditions, such as using potassium perchlorate (B79767) in a biphasic medium, benzaldehyde oxime can be converted to benzaldehyde in high yields. researchgate.net

On the other hand, electrochemical reduction of benzaldehyde has been studied as a model reaction for carbonyl group transformations. This process can lead to either benzyl (B1604629) alcohol via direct reduction or to hydrobenzoin (B188758) through reductive C-C coupling. rsc.orgnih.gov The outcome is highly dependent on the electrode material, with copper being particularly effective at mediating the C-C coupling by stabilizing the key ketyl radical intermediate. rsc.org

More recently, a novel electrochemical reductive coupling has been developed for the direct synthesis of oximes from NOx and aldehydes. acs.org Using an iron catalyst, this method achieves high yields for the electrosynthesis of benzaldoxime from benzaldehyde and NOx. acs.orgresearchgate.net This approach offers a green and efficient alternative to traditional oxime synthesis methods.

Electroreduction Mechanisms

The electroreduction of aromatic aldoximes, including this compound, is a complex process that typically involves a four-electron reduction to the corresponding amine. nih.govacs.org The mechanism is significantly influenced by the pH of the aqueous solution.

In the pH range of 5 to 8, the reducible species is a diprotonated form of the oxime, which is generated at the electrode surface from the adsorbed neutral oxime. nih.govacs.org This diprotonation is a key step as it facilitates the cleavage of the N-O bond by creating a good leaving group (H₂O) and placing a positive charge on the azomethine nitrogen. nih.govacs.org The reduction is initiated by the cleavage of this N-O bond.

At lower pH values (pH 2-5), the oxime exists predominantly in a monoprotonated form in the bulk solution. nih.govacs.org This protonated species, which is less strongly adsorbed onto the electrode surface, undergoes reduction. nih.govacs.org In strongly acidic media (e.g., pH 1.5), the effect of para-substituents on the benzene ring of substituted benzaldehyde oximes on the reduction potential has been shown to correlate with the Hammett substituent constant (σₓ). acs.org For this compound, the electron-donating nature of the methylsulfanyl group would be expected to influence the reduction potential.

A key intermediate in the four-electron reduction is the corresponding imine. nih.govacs.org Under certain acidic conditions, the four-electron wave can split into two distinct two-electron waves, providing experimental evidence for the formation of the imine intermediate. nih.govacs.org This separation is attributed to the different pKa values of the protonated forms of the oxime and the imine. nih.govacs.org

Table 1: Key Aspects of the Electroreduction of Aromatic Aldoximes

| pH Range | Predominant Species Undergoing Reduction | Key Mechanistic Steps | Final Product |

| 5 - 8 | Diprotonated oxime (formed at electrode surface) | Adsorption, diprotonation, N-O bond cleavage | Amine |

| 2 - 5 | Monoprotonated oxime (in bulk solution) | Homogeneous protonation, reduction | Amine |

Electrooxidative Conversions

The electrooxidative pathways of this compound can lead to a variety of products, primarily through mechanisms involving electron transfer from the oxime. While specific studies on the electrochemical oxidation of this compound are not prevalent, insights can be drawn from photosensitized electron transfer reactions of substituted benzaldehyde oximes. nih.gov

These studies show that the reaction of the oxime with a triplet sensitizer proceeds via an electron-transfer mechanism if the oxidation potential of the oxime is sufficiently low (typically below 2.0 V). nih.gov The resulting radical cation of the oxime is a key intermediate that can then undergo further reactions.

Two main products are typically observed: the corresponding aldehyde and the nitrile. nih.gov The formation of the aldehyde proceeds through an iminoxyl radical intermediate. nih.gov This radical can be formed via an electron transfer-proton transfer (ET-PT) sequence for oximes with low oxidation potentials. nih.gov For oximes with higher oxidation potentials, a hydrogen atom transfer (HAT) pathway is more likely. nih.gov

The formation of the nitrile is proposed to occur from an intermediate iminoyl radical. nih.gov This radical can be formed either by direct hydrogen atom abstraction or through an ET-PT sequence. nih.gov The presence of electron-accepting substituents on the benzene ring tends to favor the formation of the nitrile product. nih.gov Conversely, the electron-donating methylsulfanyl group in this compound would likely influence the product distribution, potentially favoring the aldehyde pathway.

Derivatization Strategies and Functional Group Interconversions

The oxime functionality in this compound is a versatile handle for a variety of derivatization reactions, allowing for the introduction of diverse functional groups and the synthesis of more complex molecules.

Formation of Oxime Ethers

The synthesis of oxime ethers from this compound can be achieved through the alkylation of the oxime's hydroxyl group. This is a common transformation for oximes and can be accomplished using various alkylating agents in the presence of a base. rsc.org

A general procedure involves the reaction of the oxime with an alkyl halide (e.g., an alkyl bromide or iodide) in the presence of a suitable base such as potassium carbonate or sodium hydroxide. The base deprotonates the oxime's hydroxyl group to form an oximate anion, which then acts as a nucleophile and attacks the alkyl halide to form the corresponding oxime ether. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetone.

For example, the synthesis of O-benzyl oxime derivatives of various substituted benzaldehydes has been reported, and a similar strategy could be applied to this compound. nih.gov

Table 2: General Conditions for the Synthesis of Oxime Ethers

| Reagents | Base | Solvent | General Conditions |

| This compound, Alkyl halide | Potassium carbonate, Sodium hydroxide | DMF, Acetone | Stirring at room temperature or gentle heating |

Formation of Oxime Carbamates and Related Derivatives

Oxime carbamates can be synthesized from this compound by reacting it with isocyanates or carbamoyl (B1232498) chlorides. This introduces a carbamate (B1207046) moiety onto the oxime's oxygen atom.

In a typical reaction with an isocyanate (R-N=C=O), the hydroxyl group of the oxime adds to the carbonyl carbon of the isocyanate to form the oxime carbamate. This reaction can often be performed without a catalyst, although a base may sometimes be used to enhance the reaction rate.

Alternatively, reaction with a carbamoyl chloride in the presence of a base will also yield the desired oxime carbamate. The base is necessary to neutralize the HCl that is formed as a byproduct. While metal-catalyzed methods for the synthesis of oxime carbamates have been reported, simpler metal-free protocols are generally available. acs.org

Halogenation Reactions and Regioselectivity

The halogenation of this compound can occur at either the aromatic ring or the carbon atom of the oxime group, and the regioselectivity is influenced by the reaction conditions and the nature of the halogenating agent.

For halogenation of the aromatic ring, the methylsulfanyl group is an ortho-, para-directing and activating group due to the lone pairs on the sulfur atom which can be donated into the ring. The oxime group is generally considered to be a deactivating group. Therefore, electrophilic aromatic substitution, such as bromination or chlorination, would be expected to occur primarily at the positions ortho to the methylsulfanyl group (positions 3 and 5).

For instance, the reaction of benzaldehyde oxime with N-chlorosuccinimide (NCS) in DMF has been shown to result in the formation of benzohydroximoyl chloride, where the hydrogen on the carbon of the oxime group is replaced by chlorine. wikipedia.org This type of reaction highlights the reactivity of the C-H bond of the oxime moiety.

The choice of halogenating agent and reaction conditions is crucial for controlling the regioselectivity. For aromatic halogenation, reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of a suitable solvent or catalyst can be employed.

Table 3: Predicted Regioselectivity of Halogenation of this compound

| Halogenation Site | Directing Influence | Predicted Position of Halogenation |

| Aromatic Ring | Ortho, para-directing methylsulfanyl group | Positions 3 and 5 (ortho to the methylsulfanyl group) |

| Oxime Carbon | Reactivity of the C-H bond of the oxime | Carbon of the C=NOH group |

Mechanistic Investigations of 4 Methylsulfanyl Benzaldehyde Oxime Reactions

Elucidation of Reaction Pathways and Intermediates

The reactions of 4-Methylsulfanyl-benzaldehyde oxime can proceed through various pathways, often dictated by the reagents and conditions employed. A significant body of research points towards the involvement of radical intermediates, particularly iminoxyl and iminoyl radicals, in many of its transformations.

Photosensitized reactions of benzaldehyde (B42025) oximes have been instrumental in elucidating these pathways. nih.govacs.org Studies using triplet chloranil (B122849) have shown that the reaction mechanism can switch between an electron transfer-proton transfer (ET-PT) sequence and a hydrogen atom transfer (HAT) pathway, depending on the oxidation potential of the oxime. nih.govacs.org For oximes with low oxidation potentials, the ET-PT mechanism is favored, leading to the formation of an iminoxyl radical. nih.govacs.org This intermediate is key in the pathway leading to the corresponding aldehyde. Conversely, oximes with higher oxidation potentials tend to react via a HAT pathway. nih.govacs.org

The formation of nitriles from benzaldehyde oximes is proposed to occur through an intermediate iminoyl radical. nih.govrsc.org This radical can be generated via direct hydrogen atom abstraction from the oxime. nih.gov The presence of electron-withdrawing groups on the benzene (B151609) ring tends to favor the formation of the nitrile product. nih.gov

In the context of reactions with sulfur-containing compounds, the reaction of benzaldoxime (B1666162) with thiobenzoyl chloride has been shown to produce nitriles through a radical process, confirmed by the nature of the side products and strong polarizations observed in 13C NMR spectra, which indicate a radical cage mechanism. rsc.org Similarly, reactions of benzaldehyde oximes with methanesulphinyl chloride are proposed to proceed via the formation of O-methylsulphinyloxime intermediates, which then rearrange through a radical-cage mechanism to yield sulphonylimines. researchgate.net The involvement of radical intermediates is a recurring theme in the chemistry of oximes and their derivatives. beilstein-journals.orgacs.orgnih.govnih.gov

Computational studies, such as those using density functional theory (DFT), have been employed to assess the mechanisms of intramolecular oxime transfer reactions, which lead to the formation of isoxazolines. nih.gov These studies have predicted that the water-addition and -expulsion steps are the highest barriers in the reaction pathway. nih.gov

Kinetic Studies and Rate-Determining Steps

Kinetic studies provide quantitative data on reaction rates and help to identify the rate-determining step of a reaction. For reactions involving substituted benzaldehyde oximes, the rate is significantly influenced by the nature of the substituent on the aromatic ring.

In the oxidation of aldoximes, the reaction often exhibits first-order dependence on both the oxime and the oxidizing agent. researchgate.net The oxidation of ketoximes is generally slower than that of aldoximes. researchgate.net For the oxidation of para-substituted benzaldehydes, the reaction is more sensitive to the delocalized (resonance) effect of the substituent than to the localized (field) effect. researchgate.net A positive value for the reaction constant (ρ) in a Hammett plot suggests the development of an electron-deficient reaction center in the rate-determining step. researchgate.netpharmacy180.com

The table below presents kinetic data for the oxidation of various substituted benzaldehydes, which can serve as a proxy for understanding the reactivity of the corresponding oximes.

| Substituent (X) in p-X-C₆H₄CHO | k₂ (10⁻³ M⁻¹s⁻¹) at 303 K | ΔH‡ (kJ mol⁻¹) | ΔS‡ (J K⁻¹ mol⁻¹) |

| H | 7.53 | 45.2 | -158 |

| OMe | 31.6 | 38.1 | -175 |

| Me | 15.8 | 42.0 | -165 |

| Cl | 3.16 | 52.8 | -140 |

| NO₂ | 0.25 | 65.1 | -118 |

This data is for the oxidation of substituted benzaldehydes and is illustrative of the electronic effects on reactivity.

In the reaction of p-substituted benzaldoximes with p-nitrophenyl acetate, the rate-limiting step can change depending on the pH. cas.cz At a pH below the pKa of the oxime, the formation of a tetrahedral intermediate is the rate-determining step. cas.cz At a pH above the pKa, the decomposition of this intermediate, which can be spontaneous or catalyzed by the oxime, becomes rate-limiting. cas.cz

Aniline catalysis has been shown to significantly accelerate the ligation of aromatic aldehydes with hydrazinopyridyl and aminooxyacetyl groups, with rate constants in the range of 10¹-10³ M⁻¹s⁻¹. nih.gov

Influence of Substituent Effects on Reactivity

In reactions where a positive charge develops in the transition state, such as electrophilic aromatic substitution or reactions where the benzene ring acts as an electron donor, the electron-donating nature of the methylsulfanyl group will increase the reaction rate. Conversely, in reactions where a negative charge develops, the rate may be decreased.

The Hammett equation, log(k/k₀) = ρσ, provides a quantitative measure of the effect of substituents on reaction rates. pharmacy180.comwikipedia.org The sign and magnitude of the reaction constant, ρ, give insight into the reaction mechanism. A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, suggesting the buildup of negative charge in the transition state. A negative ρ value indicates that the reaction is favored by electron-donating groups, suggesting the buildup of positive charge.

The following table provides Hammett substituent constants (σ) for various para substituents, which are used to correlate reaction rates.

| Substituent | σₚ |

| OCH₃ | -0.27 |

| CH₃ | -0.17 |

| H | 0.00 |

| SCH₃ | 0.00 |

| Cl | 0.23 |

| CN | 0.66 |

| NO₂ | 0.78 |

The σₚ value for the methylsulfanyl group is 0.00, suggesting a relatively neutral electronic effect in the specific context of benzoic acid ionization, which is the basis for the Hammett scale. However, its influence can be more pronounced in other reactions where resonance effects are more dominant.

In the photosensitized reactions of benzaldehyde oximes, electron-donating substituents are expected to lower the oxidation potential, thus favoring the electron transfer mechanism and the formation of the corresponding aldehyde. nih.govacs.org In contrast, electron-withdrawing substituents favor the formation of the nitrile product. nih.gov Therefore, for this compound, the formation of 4-Methylsulfanyl-benzaldehyde might be expected to be a significant pathway under these conditions.

Spectroscopic and Structural Characterization Studies

Advanced Spectroscopic Techniques for Elucidation of Molecular Structure

A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) and UV-Visible spectroscopy, and mass spectrometry has been instrumental in confirming the identity and structural features of 4-Methylsulfanyl-benzaldehyde oxime.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are powerful tools for detailing the chemical environment of each atom in a molecule.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of this compound, distinct signals corresponding to the different types of protons are observed. The proton of the oxime group (N-OH) typically appears as a singlet in the range of δ 8.5–9.5 ppm. The methylsulfanyl group (-SCH₃) protons also produce a singlet, but at a much higher field, around δ 2.5 ppm. The aromatic protons on the benzene (B151609) ring show characteristic splitting patterns, usually as doublets, due to coupling with adjacent protons. rsc.org For the related compound, 4-methylbenzaldehyde (B123495) oxime, the methyl protons appear as a singlet at δ 2.32 ppm, the aromatic protons as doublets at δ 7.21 and 7.48 ppm, the oxime proton as a singlet at δ 8.09 ppm, and the hydroxyl proton as a singlet at δ 11.10 ppm when measured in DMSO-d6. rsc.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For a similar compound, (E)-4-methylbenzaldehyde oxime, the carbon of the methyl group resonates at approximately δ 21.6 ppm. The aromatic carbons appear in the range of δ 127-140 ppm, and the carbon of the oxime group (C=N) is observed around δ 151 ppm. rsc.org

Interactive Data Table: NMR Data for 4-Methylbenzaldehyde Oxime Derivatives

| Compound | Solvent | Nucleus | Chemical Shift (δ, ppm) |

| (E)-4-methylbenzaldehyde oxime | CDCl₃ | ¹H | 8.13 (s, 1H), 7.47 (d, J=7.8 Hz, 2H), 7.19 (d, J=7.8 Hz, 2H), 2.36 (s, 3H) |

| (E)-4-methylbenzaldehyde oxime | CDCl₃ | ¹³C | 151, 140, 131, 129, 127, 21.6 |

| 4-methylbenzaldehyde oxime | DMSO-d6 | ¹H | 11.10 (s, 1H), 8.09 (s, 1H), 7.48 (d, J=8.0 Hz, 1H), 7.21 (d, J=8.0 Hz, 1H), 2.32 (s, 3H) |

IR and UV-Visible spectroscopy are used to identify functional groups and analyze the electronic transitions within the molecule.

Infrared (IR) Spectroscopy: The IR spectrum of an oxime is characterized by specific absorption bands. A key feature for this compound is the C=N stretching vibration, which appears in the region of 1630–1650 cm⁻¹. The presence of this peak and the absence of a strong carbonyl (C=O) absorption around 1700 cm⁻¹ confirms the conversion of the aldehyde to the oxime. The O-H bond of the oxime group typically shows a broad absorption band around 3418 cm⁻¹. researchgate.net For the related (E)-4-methylbenzaldehyde oxime, characteristic IR peaks are observed at 3289, 2922, 1448, 1300, 1112, 960, 816, and 714 cm⁻¹. rsc.org

UV-Visible Spectroscopy: UV-Visible spectroscopy of oximes reveals electronic transitions within the molecule. Oximes generally exhibit absorption bands in the UV region. researchgate.net For Schiff bases derived from 4-(methylthio)benzaldehyde (B43086), new absorption bands appear in the UV-visible spectrum, confirming the formation of the new compounds. growingscience.com At a neutral pH of 7.4, oximes can show a partial conversion to the oximate form, indicated by a less intense absorbance band between 340 and 360 nm. researchgate.net

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The molecular ion peak ([M+H]⁺) for this compound should correspond to its theoretical molecular weight. In the mass spectrum of the related 4-methylbenzaldehyde oxime, the top peak is observed at an m/z of 117. nih.gov The fragmentation of benzaldehyde (B42025) derivatives often involves the loss of a hydrogen atom to form an [M-1]⁺ ion, or the loss of the CHO group to form a phenyl cation [C₆H₅]⁺ with an m/z of 77. docbrown.info Another possible fragmentation is the loss of carbon monoxide to produce a benzene ion [C₆H₆]⁺ with an m/z of 78. docbrown.info

X-ray Diffraction Analysis and Solid-State Structural Determination

Interactive Data Table: Crystal Data for (E)-4-Nitrobenzaldehyde oxime

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 3.7737 (2) |

| b (Å) | 7.0363 (3) |

| c (Å) | 28.6651 (14) |

| β (°) | 91.237 (3) |

| V (ų) | 760.96 (6) |

| Z | 4 |

Analysis of Stereochemical Configurations (E/Z)

The C=N double bond in oximes gives rise to the possibility of stereoisomerism, specifically E/Z isomerism. The configuration is determined by the relative orientation of the hydroxyl group and the substituent on the carbon atom of the C=N bond.

The designation of E or Z is based on the Cahn-Ingold-Prelog priority rules. youtube.com If the higher priority groups on the carbon and nitrogen atoms are on the same side of the double bond, it is the Z isomer. If they are on opposite sides, it is the E isomer. youtube.com The synthesis of oximes can often lead to a mixture of both E and Z isomers. researchgate.net However, specific synthetic methods can be employed to selectively produce one isomer over the other. tsijournals.com The E/Z ratio can be determined using techniques like ¹H NMR spectroscopy, where distinct peaks for each isomer can be observed. nih.gov For many benzaldehyde oximes, the E isomer is the more stable and predominantly formed product. nih.govresearchgate.net

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. scirp.org Methods like DFT are employed to calculate the optimized geometry, vibrational frequencies, and a variety of thermodynamic parameters. nih.gov For aromatic oximes, calculations are often performed using hybrid functionals such as B3LYP combined with basis sets like 6-311++G(d,p) to achieve results that are in good agreement with experimental data. nih.gov

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding a molecule's chemical reactivity and kinetic stability. nih.govbiomedres.us The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter; a smaller gap generally indicates higher chemical reactivity, greater polarizability, and increased biological activity. scirp.orgnih.gov

Table 1: Representative Frontier Orbital Energies and Energy Gaps for Aromatic Compounds Calculated by DFT

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| Quinoline | -6.646 | -1.816 | 4.83 | scirp.org |

| N-(1H-benzo[d]imidazol-2-yl)methyl)-1,2,4-triazin-3-amine | -6.2967 | -1.8096 | 4.4871 | irjweb.com |

This table presents data for analogous aromatic and heterocyclic compounds to illustrate typical values obtained from DFT calculations. The specific values for 4-Methylsulfanyl-benzaldehyde oxime would require a dedicated computational study.

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule, providing a guide to its reactive sites. nih.gov It is invaluable for predicting where electrophilic and nucleophilic attacks are most likely to occur. The MEP map displays regions of negative potential (typically colored red), which are electron-rich and attractive to electrophiles, and regions of positive potential (colored blue), which are electron-poor and susceptible to nucleophilic attack.

For this compound, the MEP map would be expected to show significant negative potential around the oxygen and nitrogen atoms of the oxime group, as well as the sulfur atom of the methylsulfanyl group, due to their lone pairs of electrons. nih.govresearchgate.net These sites represent the primary locations for electrophilic interaction. Conversely, the hydrogen atom of the oxime's hydroxyl group and the hydrogens of the benzene (B151609) ring would exhibit positive potential, marking them as sites for potential nucleophilic interactions. The ability to tune the electrostatic potential on the sulfur atom through substituents has been a subject of theoretical design and has implications for forming noncovalent interactions. nih.gov

Natural Bond Orbital (NBO) analysis is a powerful method used to study intramolecular and intermolecular bonding and interactions among orbitals. youtube.com It provides a detailed understanding of charge transfer, hyperconjugative interactions, and the delocalization of electron density from occupied Lewis-type (donor) NBOs to unoccupied non-Lewis-type (acceptor) NBOs. researchgate.netscirp.org The stability of a molecule is enhanced by these donor-acceptor interactions, and the stabilization energy (E²) can be quantified using second-order perturbation theory. scirp.org

Table 2: Example of Second-Order Perturbation Analysis of Fock Matrix in NBO Basis for a Phosphorylated Cellulose-Water Complex

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|

This table is illustrative of the data obtained from an NBO analysis, showing a strong stabilizing interaction in a different molecular system. A similar analysis for this compound would identify key intramolecular charge transfer interactions and their corresponding stabilization energies.

Theoretical Mechanistic Studies of Reaction Pathways

Computational chemistry allows for the detailed investigation of reaction mechanisms, providing insights into the formation of intermediates and transition states that are often difficult to study experimentally. nih.gov For this compound, theoretical studies can elucidate the pathways of its various reactions, such as hydrolysis, rearrangement, or oxidation. wikipedia.org

The transition state is the highest energy point on a reaction coordinate, representing the barrier that must be overcome for a reaction to proceed. DFT calculations are used to locate the geometry of these transient species and to compute the activation energy (the energy difference between the reactants and the transition state). ic.ac.uk

For reactions involving oximes, such as the acid-catalyzed metathesis or intramolecular transfer reactions, computational studies have successfully mapped out the reaction profiles, identifying key intermediates and the highest energy barriers. rsc.orgacs.org For example, in the formation of an oxime from a ketone, calculations can compare the energies of different proposed pathways, such as stepwise versus concerted mechanisms, and determine the most favorable route. ic.ac.uk A theoretical study of a reaction involving this compound would similarly characterize the transition states and calculate activation energies to predict the reaction kinetics and mechanism.

Since most chemical reactions are carried out in a solvent, accurately modeling the influence of the solvent is critical for realistic theoretical predictions. wikipedia.org Solvents can significantly affect reaction rates and equilibria by differentially solvating the reactants, transition states, and products. wikipedia.orgacs.org

Theoretical models account for solvent effects through either implicit or explicit approaches. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium. nih.govnih.gov Explicit models involve including a discrete number of solvent molecules in the calculation. nih.gov Studies on aromatic molecules have shown that the choice of solvent model can impact predictions of properties like aromaticity and geometry. nih.govresearchgate.net For a reaction involving this compound, including a solvent model in the DFT calculations would be essential for obtaining activation energies and reaction profiles that are comparable to experimental conditions in solution. acs.org

Conformational Analysis and Molecular Dynamics Simulations

The conformational landscape of this compound is primarily defined by the stereochemistry of the oxime group (C=N-OH) and the orientation of the methylsulfanyl group relative to the benzene ring.

Conformational Isomerism: Like other benzaldehyde (B42025) oximes, this compound can exist as two geometric isomers, the E (anti) and Z (syn) isomers, arising from the restricted rotation around the carbon-nitrogen double bond. wikipedia.org The relative stability and population of these isomers can be influenced by factors such as the solvent and the electronic nature of the substituents on the aromatic ring. rsc.org For the parent benzaldehyde oxime, synthesis in methanol (B129727) at room temperature yields a majority of the Z-isomer (82%) and a smaller fraction of the E-isomer (9%). wikipedia.org

In the solid state, related compounds like (E)-4-Nitrobenzaldehyde oxime show a nearly planar conformation, with the oxime group having an E configuration. nih.gov In its crystal structure, the planes containing the CNO and ONO groups form small dihedral angles with the phenyl ring, and molecules are linked by intermolecular hydrogen bonds. nih.gov It is expected that this compound would exhibit similar conformational characteristics, with the planarity influenced by the electronic and steric effects of the methylsulfanyl group.

Molecular Dynamics (MD) Simulations: While specific molecular dynamics simulations for this compound are not extensively documented in publicly available literature, this computational technique is instrumental for studying the dynamic behavior of such molecules in solution. MD simulations model the movement of atoms over time, providing insights into:

Solvent Effects: How interactions with solvent molecules influence the conformational equilibrium between the E and Z isomers. rsc.org

Vibrational Modes: The flexibility of the molecule, including the rotation of the methylsulfanyl group and the wagging of the oxime hydroxyl group.

Intermolecular Interactions: The potential for the formation of dimers or larger aggregates through hydrogen bonding, particularly in non-polar solvents.

These simulations can map the potential energy surface of the molecule, identifying the most stable low-energy conformations and the energy barriers for conversion between them.

Predictive Modeling for Reactivity and Selectivity

Predictive modeling using quantum chemistry methods like Density Functional Theory (DFT) is crucial for understanding the chemical reactivity and selectivity of this compound.

Reactivity and Transition State Prediction: DFT calculations have been employed to model the reaction pathways of this compound. For instance, the B3LYP/6-31G(d) model has been used to predict the transition states for reactions such as water expulsion or cyclization steps. A significant finding from these theoretical studies is the strong correlation between the computationally calculated activation energies for these reactions and the experimentally determined product yields. This demonstrates the predictive power of computational models in forecasting reaction outcomes.

The electronic properties of the molecule, governed by the interplay between the electron-donating methylsulfanyl group and the oxime moiety, can be modeled to predict its behavior in various reactions. The methylsulfanyl group can be oxidized, and the oxime group can participate in nucleophilic substitutions or be reduced. Computational models can elucidate the mechanisms of these transformations.

Selectivity: Predictive models can also explain selectivity in reactions. For example, in reactions involving multiple potential sites, such as oxidation of the sulfur atom versus reaction at the oxime, computational analysis of the electron density and frontier molecular orbitals (HOMO and LUMO) can indicate the most probable site of attack for a given reagent. Similarly, for reactions like the Beckmann rearrangement, which benzaldehyde oximes can undergo, theoretical models can predict the migratory aptitude of the phenyl group and thus the structure of the resulting amide product. wikipedia.org

Table of Computational Findings for this compound Reactions

| Computational Model | Application | Key Finding |

| DFT: B3LYP/6-31G(d) | Prediction of transition states for cyclization/water expulsion reactions. | Calculated activation energies show a strong correlation (R² = 0.89) with experimental reaction yields. |

Applications of 4 Methylsulfanyl Benzaldehyde Oxime in Organic Synthesis

Utilization as a Versatile Synthetic Building Block

4-Methylsulfanyl-benzaldehyde oxime is a versatile chemical compound that serves as a valuable building block in the synthesis of a wide array of organic molecules. fishersci.ca Its utility stems from the reactivity of both the oxime functional group and the methylsulfanyl group, which allow for various chemical transformations. The oxime moiety can undergo reactions such as reduction, oxidation, and rearrangement, while the methylsulfanyl group can be oxidized to sulfoxide (B87167) or sulfone, providing further avenues for synthetic modifications.

This compound is a key intermediate in the production of biologically active molecules. fishersci.cagrowingscience.com For instance, it is instrumental in the synthesis of pyrrole (B145914) derivatives that have demonstrated analgesic and anti-inflammatory properties. fishersci.ca The adaptability of this compound makes it a crucial component in the toolbox of synthetic organic chemists for constructing complex molecular architectures.

Role as an Intermediate in the Synthesis of N-Heterocyclic Compounds

This compound is a significant precursor in the synthesis of various nitrogen-containing heterocyclic compounds. growingscience.comclockss.org The oxime functional group provides a reactive handle for cyclization reactions, leading to the formation of diverse ring systems.

Pyrroles and Pyridines

This oxime is utilized in the synthesis of substituted pyrroles. organic-chemistry.orgnih.govorganic-chemistry.orgresearchgate.netnih.gov The Piloty-Robinson pyrrole synthesis, for example, involves the reaction of an azine, which can be derived from an aldehyde like 4-methylsulfanyl-benzaldehyde, to form a pyrrole ring. nih.gov Microwave-assisted modifications of this method have been shown to reduce reaction times and improve yields for the synthesis of 3,4-disubstituted pyrroles. nih.gov

In the realm of pyridine (B92270) synthesis, oxime acetates, which can be prepared from the corresponding oximes, serve as building blocks. rsc.orgijnrd.orgnih.gov Ammonium iodide can promote the reduction of the oxime N-O bond, facilitating subsequent condensation reactions to form polysubstituted pyridines. rsc.org

Isoquinolines and Other Fused Systems

While direct synthesis of isoquinolines from this compound is not extensively detailed, the synthesis of substituted isoquinolines can be achieved through the condensation of lithiated o-tolualdehyde tert-butylimines with nitriles. nih.gov This method allows for the construction of highly substituted isoquinoline (B145761) frameworks. nih.gov The versatility of this approach suggests that with appropriate functional group transformations, derivatives of 4-methylsulfanyl-benzaldehyde could potentially be employed in similar synthetic strategies.

The oxime functionality, in general, is a precursor for various heterocyclic systems. clockss.org For instance, intramolecular Heck-type amination of γ,δ-unsaturated ketone O-pentafluorobenzoyl oximes, catalyzed by palladium complexes, leads to the formation of substituted pyrroles. clockss.org This highlights the potential for developing synthetic routes to fused systems starting from appropriately functionalized derivatives of this compound.

Precursor for the Synthesis of Amines and Amino Alcohols

The reduction of the oxime group in this compound provides a direct route to the corresponding primary amine, 4-methylsulfanyl-benzylamine. derpharmachemica.com This transformation is a fundamental reaction in organic synthesis, and various reducing agents can be employed. derpharmachemica.com For instance, stannous chloride has been reported as an effective and low-cost reagent for the reduction of oximes to primary amines. derpharmachemica.com

Furthermore, the synthesis of amino alcohols, which are important chiral synthons in pharmaceutical and bioactive compounds, can be achieved through various methods. nih.govdiva-portal.orggoogle.comresearchgate.net One common strategy involves the asymmetric reductive amination of α-hydroxy ketones. nih.gov While not a direct conversion of this compound, the corresponding aldehyde can be a starting point for creating precursors for such reactions. For example, the aldehyde can be used to synthesize α-hydroxy ketones, which can then be converted to chiral amino alcohols. nih.gov

Reagent in C-C and C-N Bond Forming Reactions

This compound and its derivatives can participate in various carbon-carbon (C-C) and carbon-nitrogen (C-N) bond-forming reactions, which are fundamental transformations in organic synthesis. researchgate.nettcichemicals.comrsc.orgepa.gov

The oxime functionality can be converted to other reactive intermediates that facilitate these bond formations. For instance, the dehydration of an aldoxime can yield a nitrile, which is a versatile functional group for C-C and C-N bond formation. rsc.org Additionally, the reaction of oximes with various reagents can generate radicals or other reactive species that can participate in coupling reactions.

The development of transition-metal-catalyzed cross-coupling reactions has significantly expanded the scope of C-N bond formation. tcichemicals.comrsc.org While specific examples directly utilizing this compound in these modern coupling reactions are not extensively documented, the principles of these reactions can be applied to its derivatives. For example, the corresponding aryl halide or triflate derived from the phenol (B47542) analogue of 4-methylsulfanyl-benzaldehyde could be a suitable substrate for Buchwald-Hartwig amination to form C-N bonds. tcichemicals.com

Strategies for Late-Stage Functionalization

Late-stage functionalization (LSF) is a powerful strategy in drug discovery and development that involves introducing chemical modifications at a late stage in the synthesis of a complex molecule. researchgate.netnih.govrwth-aachen.dersc.org This approach allows for the rapid generation of analogues of a lead compound, facilitating the exploration of structure-activity relationships.

While specific LSF strategies targeting this compound itself are not widely reported, the principles of LSF can be applied to molecules containing the 4-methylsulfanylphenyl moiety. For example, electrochemical methods have been developed for the late-stage C(sp²)–H oxygenation and amination of aromatic compounds. nih.gov Such methods could potentially be used to introduce hydroxyl or amino groups onto the aromatic ring of a molecule containing the 4-methylsulfanylphenyl group.

Furthermore, strategies for the late-stage functionalization of heteroarenes, which can be synthesized from precursors like this compound, are of significant interest. rsc.org These methods often involve the activation of C-H bonds to introduce new functional groups, providing a powerful tool for modifying complex heterocyclic structures. rsc.org

Supramolecular Chemistry and Crystal Engineering of Oxime Derivatives

Investigation of Intermolecular Hydrogen Bonding Networks

Hydrogen bonds are among the strongest and most directional intermolecular forces, playing a crucial role in determining the supramolecular architecture of crystalline solids. In oximes, the hydroxyl group (-OH) is a potent hydrogen bond donor, while the nitrogen atom is a primary acceptor.

Based on studies of analogous compounds, several key hydrogen bonding interactions would be anticipated in the crystal structure of 4-Methylsulfanyl-benzaldehyde oxime:

O-H···N Interactions: This is the most common and robust hydrogen bond observed in the crystal structures of simple oximes. The hydroxyl proton of one molecule donates to the nitrogen lone pair of an adjacent molecule. This interaction is highly directional and often leads to the formation of predictable supramolecular synthons.

O-H···O Interactions: In some cases, particularly if steric factors hinder the formation of O-H···N bonds or if other acceptor groups are present, the oxime hydroxyl group can form hydrogen bonds with an oxygen acceptor on a neighboring molecule. However, in this compound, the only oxygen is the one in the oxime group itself, making this interaction less likely to be the primary motif unless it involves water of crystallization.

Analysis of Supramolecular Assembly Patterns (Dimers, Catemers)

Dimers: The most frequent arrangement for oximes involves two molecules forming a centrosymmetric pair via two O-H···N hydrogen bonds. This creates a stable, cyclic R²₂(6) graph set motif. scispace.comeurjchem.comresearchgate.net This dimeric structure is a highly reliable synthon in the crystal engineering of oximes. scispace.com

Catemers (Chains): Less commonly, oxime molecules can arrange into infinite chains. scispace.comeurjchem.com In this "catemer" motif, the hydroxyl group of one molecule donates a hydrogen bond to the nitrogen of the next, which in turn donates to the next, propagating a chain, often with C(3) graph set notation. This pattern is more frequently observed in aldoximes where steric hindrance is minimal. eurjchem.com

Given the prevalence of dimeric structures in a wide range of oximes, it is highly probable that this compound would also crystallize with the characteristic O-H···N hydrogen-bonded dimer as its primary structural motif.

Influence of Structural Modifications on Crystal Packing

The introduction of substituents onto the benzaldehyde (B42025) oxime framework can significantly alter the crystal packing by introducing new intermolecular interactions or by sterically influencing the preferred molecular conformation.

The para-substituted methylsulfanyl (-SCH₃) group in this compound would have several effects: